molecular formula C13H11NO B018921 7-Methoxy-1-naphthylacetonitrile CAS No. 138113-08-3

7-Methoxy-1-naphthylacetonitrile

Cat. No.: B018921
CAS No.: 138113-08-3
M. Wt: 197.23 g/mol
InChI Key: PYJMGUQHJINLLD-UHFFFAOYSA-N
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Description

7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula C13H11NO. It is a key intermediate in the synthesis of various pharmaceuticals, including the antidepressant agomelatine . The compound is characterized by a naphthalene ring substituted with a methoxy group at the 7-position and an acetonitrile group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 7-Methoxy-1-naphthylacetonitrile involves the use of 7-methoxy tetralin-1-ketone as the starting material. The synthesis proceeds through a two-step reaction: dehydrated acetonitrile synthesis followed by dehydrogenated aromatization. The reaction conditions are mild, and the process is straightforward, with an overall yield exceeding 94 percent .

Another method involves the Reformatsky reaction between 7-methoxy naphthalene-1-ketone and methyl bromoacetate, followed by sulfur dehydroaromatization and subsequent hydrolysis, chlorination, ammonification, and dehydration. This method, however, has a lower overall yield of about 30 percent .

Industrial Production Methods: Industrial production of this compound typically employs the one-pot synthesis method due to its simplicity and high yield. This method uses a single reaction solvent for both steps, making it more efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1-naphthylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.

    Substitution: Halogenating agents and strong acids or bases are typically employed.

Major Products:

    Oxidation: 7-Methoxy-1-naphthoic acid.

    Reduction: 7-Methoxy-1-naphthylamine.

    Substitution: Various substituted naphthylacetonitriles depending on the substituent introduced.

Scientific Research Applications

7-Methoxy-1-naphthylacetonitrile is widely used in scientific research due to its role as an intermediate in the synthesis of pharmaceuticals. Its applications include:

Comparison with Similar Compounds

  • 7-Methoxy-1-naphthylamine
  • 7-Methoxy-1-naphthoic acid
  • 7-Methoxy-1-naphthaldehyde

Comparison: 7-Methoxy-1-naphthylacetonitrile is unique due to its nitrile functional group, which allows it to undergo a variety of chemical reactions that are not possible with its analogs. For example, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing versatility in synthetic applications .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMGUQHJINLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460472
Record name 7-Methoxy-1-naphthylacetonitrile
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138113-08-3
Record name (7-Methoxynaphthalen-1-yl)acetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1-naphthylacetonitrile
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Record name 2-(7-Methoxynaphthalen-1-yl)acetonitrile
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Synthesis routes and methods I

Procedure details

The (7-methoxynaphth-1-yl)acetamide obtained in step E is suspended in 80 cm3 of anhydrous tetrahydrofuran. Triethylamine is added. The solution is cooled in an ice bath, and then trifluoroacetic anhydride is added dropwise, with magnetic stirring.
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Synthesis routes and methods II

Procedure details

30 g 7-methoxy-1-naphthaleneacetamide, 120 ml THF and 35.7 g triethylamine were added into reaction flask. The mixture was stirred and cooled with external ice saline bath. Trifluoroacetic anhydride was slowly added in drops. After completion of addition, it was stirred for further 15 min. Then, the ice bath was removed and stirring was carried out for 2 h at room temperature. After completion of the reaction, the reaction solution was evaporated. Subsequently, 200 ml water was added and the solution was filtered and dried after stirring for 0.5 hours, to obtain 28 g crude product. Recrystallization was carried out using 280 ml isopropyl ether and 1.4 g activated carbon to obtain 22 g refined product with the mp of 82-84° C. The yield is 80%.
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80%

Synthesis routes and methods III

Procedure details

To a solution of the compound obtained in Step B (100 g) in 30 mug of DMSO and 5 ml/g of water there are added 1.2 equivalents of potassium cyanide (37.8 g). The reaction mixture is heated to 65° C. and maintained at 65° C. for 3 hours. After returning to ambient temperature, an MTBE/water (1/1) binary system is added to the mixture. The aqueous phase is removed. The organic phase is washed several times with water and then with saturated NaCl solution. The solvents are distilled off and the title compound is obtained in a quantitative yield.
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37.8 g
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Synthesis routes and methods IV

Procedure details

There are introduced into a 670 litre reactor 12.6 kg of 5% palladium-on-carbon in toluene, which is heated at reflux; then 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile dissolved in toluene are added as well as 63.7 kg of allyl methacrylate. The reaction is continued at reflux and is followed by vapour phase chromatography. When all the starting substrate has disappeared, the reaction mixture is cooled to ambient temperature and then filtered. After removal of the toluene by evaporation, the resulting solid residue is recrystallised from an ethanol/water (80/20) mixture to give the title product in a yield of 91% and with a chemical purity exceeding 99%.
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12.6 kg
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91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-Methoxy-1-naphthylacetonitrile in pharmaceutical synthesis?

A: this compound serves as a crucial building block in the synthesis of Agomelatine [, ]. Agomelatine is a medication used to treat major depressive disorder. The efficient synthesis of this compound is therefore important for the production of this pharmaceutical.

Q2: What is the novel approach described for synthesizing this compound?

A: A new synthetic method utilizes 7-methoxy-1-tetralone as the starting material []. It involves a two-step process: dehydration cyanation followed by dehydrogenation aromatization. This method employs a single amine catalyst and a "one-pot" approach, meaning the intermediate product does not need isolation and purification. This streamlines the process, leading to a higher yield (up to 97%) and improved product quality [].

Q3: What are the advantages of the "one-pot" synthesis method described for this compound?

A3: The "one-pot" method offers several benefits:

  • Higher yield: The direct transformation from starting material to final product minimizes loss, leading to a reported yield of 97% [].

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